molecular formula C20H21N3O3S B11280320 2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide

Cat. No.: B11280320
M. Wt: 383.5 g/mol
InChI Key: LRLDHQJJSDTBSN-UHFFFAOYSA-N
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Description

2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyridazinone ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Sulfonamide formation:

    Ethylation: The ethyl groups can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation.

Major Products

    Oxidation: Formation of ethyl aldehyde or ethyl carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide may have applications in:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.

    Industry: Use in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    Pyridazinone derivatives: Compounds with similar pyridazinone structures that may have different substituents.

Uniqueness

2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1,6-dihydropyridazin-3-yl)benzenesulfonamide is unique due to its specific combination of ethyl groups, pyridazinone ring, and sulfonamide moiety. This unique structure may confer distinct chemical reactivity and biological activity compared to other sulfonamides.

Properties

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

IUPAC Name

2-ethyl-N-(4-ethylphenyl)-5-(6-oxo-1H-pyridazin-3-yl)benzenesulfonamide

InChI

InChI=1S/C20H21N3O3S/c1-3-14-5-9-17(10-6-14)23-27(25,26)19-13-16(8-7-15(19)4-2)18-11-12-20(24)22-21-18/h5-13,23H,3-4H2,1-2H3,(H,22,24)

InChI Key

LRLDHQJJSDTBSN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C3=NNC(=O)C=C3)CC

Origin of Product

United States

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